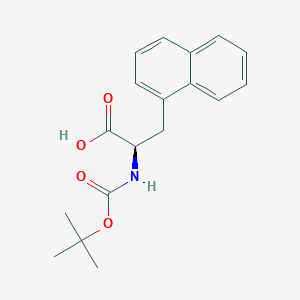

Boc-3-(1-naphthyl)-D-alanine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Boc-3-(1-naphthyl)-D-alanine is an amino acid building block used in peptide synthesis . It is a white to off-white powder with a molecular formula of C18H21NO4 and a molecular weight of 315.36 .

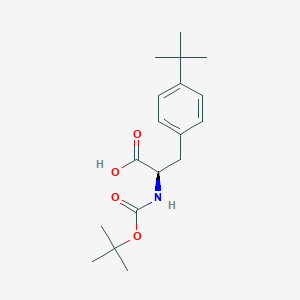

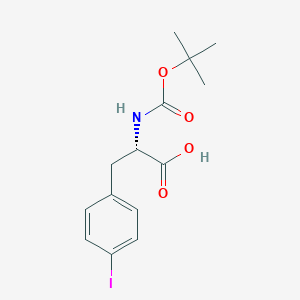

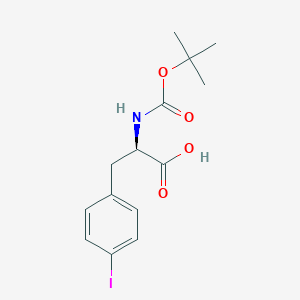

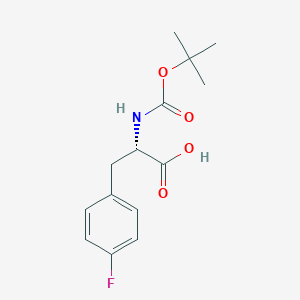

Molecular Structure Analysis

The molecular structure of Boc-3-(1-naphthyl)-D-alanine consists of a naphthyl group, an alanine group, and a tert-butoxycarbonyl (Boc) group . The InChI Key is KHHIGWRTNILXLL-HNNXBMFYSA-N .Chemical Reactions Analysis

Boc-3-(1-naphthyl)-D-alanine is primarily used in peptide synthesis . It can participate in Suzuki–Miyaura coupling reactions, a widely-used transition metal catalyzed carbon–carbon bond forming reaction .Physical And Chemical Properties Analysis

Boc-3-(1-naphthyl)-D-alanine is a white to off-white powder . It has a molecular weight of 315.36 . It is recommended to store it at 2-8 °C .Aplicaciones Científicas De Investigación

Synthesis and Application in Cholecystokinin Analogues

Boc-3-(1-naphthyl)-D-alanine has been incorporated into cholecystokinin analogues, replacing tryptophan in position 30. These analogues demonstrated reduced potencies on rat pancreatic acini and guinea pig brain membranes compared to the potent parent compound. The study signifies the potential of Boc-3-(1-naphthyl)-D-alanine in modifying peptide structures to alter their biological activity, offering insights into peptide-based drug design and the modulation of biological receptors (Rodriguez et al., 1991).

Spectroscopic Studies

Boc-3-(1-naphthyl)-D-alanine has been utilized in the synthesis of Bis-Boc-L-alanine-1,8-naphthyridine ligands, leading to comprehensive studies of their spectroscopic properties. These studies demonstrated the potential of these ligands in electronic absorption and fluorescence spectroscopy, providing a foundation for the development of advanced materials and the exploration of novel properties of amino acid derivatives (Gou et al., 2015).

Safety And Hazards

Boc-3-(1-naphthyl)-D-alanine should be handled with care. Avoid contact with skin, eyes, or clothing. Avoid ingestion and inhalation. Use personal protective equipment as required . In case of accidental release, ensure adequate ventilation, avoid dust formation, and sweep up and shovel into suitable containers for disposal .

Propiedades

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-naphthalen-1-ylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4/c1-18(2,3)23-17(22)19-15(16(20)21)11-13-9-6-8-12-7-4-5-10-14(12)13/h4-10,15H,11H2,1-3H3,(H,19,22)(H,20,21)/t15-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHHIGWRTNILXLL-OAHLLOKOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC2=CC=CC=C21)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC2=CC=CC=C21)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370341 |

Source

|

| Record name | N-(tert-Butoxycarbonyl)-3-naphthalen-1-yl-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-3-(1-naphthyl)-D-alanine | |

CAS RN |

76932-48-4 |

Source

|

| Record name | N-(tert-Butoxycarbonyl)-3-naphthalen-1-yl-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.